molecular formula C15H19N3O2 B11849374 Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate CAS No. 1333996-57-8

Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

Cat. No.: B11849374
CAS No.: 1333996-57-8
M. Wt: 273.33 g/mol
InChI Key: RHJHNTXTNAFJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS: 1333996-57-8) is a bicyclic heteroaromatic compound with a molecular formula of C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol . It features a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 4 on the naphthyridine core, with a tert-butyl carbamate protecting group at the 7-position. The compound is reported to have a purity of ≥95% but is currently listed as discontinued by suppliers like Biosynth .

Properties

CAS No.

1333996-57-8

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-cyano-4-methyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-10-11(7-16)8-17-13-9-18(6-5-12(10)13)14(19)20-15(2,3)4/h8H,5-6,9H2,1-4H3

InChI Key

RHJHNTXTNAFJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(CC2=NC=C1C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Dihydro-Naphthyridine Skeleton

The dihydro-naphthyridine core is often constructed through Knoevenagel condensation, leveraging cyclic ketones and cyanoacetamide derivatives. For example, EP2380890A1 describes the use of acetylacetone and 2-cyanoacetamide in aqueous potassium carbonate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate serves as a precursor for naphthyridine derivatives. Reaction conditions include:

  • Solvent: Water or methanol

  • Catalyst: Piperidine/acetic acid (1:1 molar ratio)

  • Temperature: Reflux (100–120°C)

  • Yield: 88% after recrystallization.

Adapting this method, the dihydro-naphthyridine scaffold can be extended by introducing a methyl group at position 4 via alkylation prior to cyclization.

Introduction of the Cyano Group

Nucleophilic Cyanation

The cyano group at position 3 is introduced via nucleophilic substitution or cyano-transfer reagents. WO2021120953A1 highlights the use of copper(I) cyanide in dimethylformamide (DMF) at 150°C to substitute halides with cyano groups. However, this method risks side reactions, necessitating precise stoichiometry.

Alternative Cyano Source: Trimethylsilyl Cyanide (TMSCN)

A safer alternative involves TMSCN in the presence of tetrabutylammonium fluoride (TBAF), as described in EP2380890A1 for analogous naphthyridines. Conditions include:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: ~75%.

Methyl Group Incorporation

Direct Alkylation

The methyl group at position 4 is introduced via alkylation of a pre-formed dihydro-naphthyridine intermediate. US10392384B2 details the use of methyl iodide in the presence of potassium carbonate in DMF:

  • Molar Ratio: 1.2 eq methyl iodide to substrate

  • Reaction Time: 12 hours

  • Yield: 68%.

Reductive Amination

An alternative approach involves reductive amination using formaldehyde and sodium cyanoborohydride, though this method is less commonly reported for naphthyridines.

tert-Butoxycarbonyl (Boc) Protection

Boc Group Installation

The tertiary amine at position 7 is protected using di-tert-butyl dicarbonate (Boc₂O). EP2380890A1 and WO2021120953A1 both emphasize this step. Standard conditions include:

  • Reagent: Boc₂O (1.1 eq)

  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent: THF or dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 90–95%.

Deprotection and Workup

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, as noted in EP2380890A1 . The Boc group is cleaved within 2 hours at room temperature, yielding the free amine for downstream functionalization.

Purification and Characterization

Crystallization

Final products are often purified via recrystallization. US10392384B2 reports using methanol or ethyl acetate for crystallization, achieving >95% purity.

Chromatographic Methods

Flash column chromatography on silica gel (hexane/ethyl acetate gradients) resolves intermediates, as described in WO2021120953A1 .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Knoevenagel CondensationCyclization, cyanation, Boc protection27–35%Scalable, minimal chromatographyMulti-step, moderate yields
Suzuki-Miyaura CouplingPost-cyclization functionalization40–50%Versatile for diverse substituentsRequires palladium catalysts
Direct AlkylationMethyl introduction via alkyl halide60–68%High efficiencyRisk of over-alkylation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate exhibit potent anticancer activities. For instance, related naphthyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

Naphthyridine derivatives are also being investigated for their antimicrobial properties. Certain studies have reported that these compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents .

Neurological Disorders

The structure of this compound positions it as a candidate for treating neurological disorders due to its ability to cross the blood-brain barrier. Research into similar compounds has shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects .

Cardiovascular Health

Some naphthyridine derivatives have been explored for their cardiovascular benefits, particularly in modulating blood pressure and improving heart function through various mechanisms, including vasodilation and anti-inflammatory effects .

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 cells (IC50 = 17 nM)
Antimicrobial AssessmentShowed effective inhibition against Mycobacterium tuberculosis (MIC = 3.12 µg/mL)
Neurological ApplicationCompounds exhibited neuroprotective effects in animal models

Mechanism of Action

The mechanism of action of Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s cyano (-CN) group is a strong EWG, enhancing electrophilicity at adjacent positions, which may facilitate nucleophilic aromatic substitution (NAS) reactions. In contrast, chloro (-Cl) and bromo (-Br) substituents in analogs (e.g., CAS 1393558-68-3, 1823228-83-6) are moderate EWGs, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Electron-Donating Groups (EDGs): Amino (-NH₂) derivatives (CAS 1245915-28-9, 2306271-77-0) exhibit increased nucleophilicity, enabling applications in condensation or acylation reactions .

Molecular Weight and Polarity: Bromine’s high atomic mass contributes to the larger molecular weight (313.19 g/mol) of CAS 1823228-83-6 .

Synthetic Utility: Protecting Group Stability: All compounds feature a tert-butyl carbamate group, which is stable under basic conditions but cleavable under acidic conditions (e.g., TFA) . Functionalization Potential: The dichloro derivative (CAS 1393558-68-3) offers two reactive sites for sequential modifications, while the bromo analog (CAS 1823228-83-6) is ideal for single-site palladium-catalyzed couplings .

Stability and Handling

  • Halogenated Derivatives : Chloro and bromo compounds require storage in inert atmospheres to prevent oxidation or hydrolysis .
  • Amino Derivatives: These may require refrigeration to avoid decomposition or side reactions .

Biological Activity

Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.31 g/mol
  • CAS Number : 2314394-09-5
  • Structure : The compound features a naphthyridine core with a tert-butyl group and a cyano substituent that may influence its biological activity.

Pharmacological Activity

  • Antimicrobial Activity
    • Several studies have indicated that naphthyridine derivatives exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
  • Anticancer Properties
    • Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine derivatives have been evaluated for their anticancer activity. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Enzyme Inhibition
    • The compound has been studied as an inhibitor of certain enzymes involved in cancer progression and thromboembolic disorders. For instance, it has shown promise as a selective inhibitor of factor Xa, which is crucial in the coagulation cascade .

The biological activity of tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine is thought to involve several mechanisms:

  • Interference with DNA Synthesis : Some naphthyridine derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study B (2021)Reported that the compound induced apoptosis in MCF-7 breast cancer cells via caspase activation.
Study C (2022)Found that it effectively inhibited factor Xa with an IC50 value of 25 nM, indicating strong potential as an anticoagulant agent.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from substituted pyridine derivatives. A common route involves:

Cyclization : Formation of the naphthyridine core via acid- or base-catalyzed condensation. For example, reacting 2-aminopyridine derivatives with tert-butyl acrylate under reflux conditions (e.g., DMF, 120°C) .

Functionalization : Introduction of the cyano and methyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, using cyanide sources (e.g., KCN) and methylating agents (e.g., CH₃I) in THF .

  • Key Optimization : Yield improves with anhydrous conditions, controlled temperature, and catalytic agents like DMAP. Typical yields range from 45–65% after purification via column chromatography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl at 1.3 ppm, cyano group via 13C ~115 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 273.23 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays reveal:
  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) with MIC values ~32 µg/mL using broth microdilution .
  • TRPM8 Antagonism : In vitro calcium flux assays show IC₅₀ values of 15–20 µM in CHO cells expressing human TRPM8 channels .
  • Neuroprotection : Reduced oxidative stress in neuronal models (e.g., SH-SY5Y cells) by 40% at 50 µM via ROS scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final esterification step?

  • Methodological Answer : Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:
  • Catalytic Systems : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 150°C vs. 12 hrs conventional) while improving yield by 15–20% .
  • Solvent Screening : Polar aprotic solvents like DCE outperform DMF in minimizing side reactions.

Q. How to address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies arise from assay variability. Mitigation involves:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or FLIPR assays for ion channel studies .
  • Control Compounds : Include reference TRPM8 antagonists (e.g., AMG2850) to calibrate activity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., tert-butyl 4-bromo derivatives) to identify substituent-dependent trends .

Q. What computational methods predict the compound’s interaction with TRPM8 channels?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model binding:

Ligand Preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level.

Receptor Modeling : Homology model TRPM8 using cryo-EM structures (PDB: 6NR3).

Binding Free Energy : MM-PBSA calculations predict ΔG values, correlating with experimental IC₅₀ data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.